molecular formula C17H17BrN4OS B2372631 2-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide CAS No. 1421493-24-4

2-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2372631
CAS RN: 1421493-24-4
M. Wt: 405.31
InChI Key: QJLIQMVCHKRJSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide”, compounds with similar structures have been synthesized. For instance, imidazole-containing compounds have been synthesized using glyoxal and ammonia . Additionally, 2-Bromoethylamine hydrobromide has been used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .

Scientific Research Applications

  • Intermolecular Interactions and Structural Analysis :

    • The compound, along with similar antipyrine derivatives, has been analyzed for its X-ray structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies reveal significant insights into the intermolecular interactions, particularly hydrogen bonds and π-interactions, contributing to the stabilization of the compound's molecular structure (Saeed et al., 2020).
  • Synthesis and Characterization :

    • Research focusing on the synthesis and characterization of novel derivatives related to the compound, including pyrazolin-N-thioamides and thiazoles, highlights the compound's potential for forming a range of structurally diverse molecules with varied applications (Kariuki et al., 2022).
  • Antibacterial and Antiproliferative Activities :

    • Some studies explore the antibacterial and antiproliferative properties of similar compounds. For instance, analogs of benzothiazolyl substituted pyrazol-5-ones show promising activity against bacterial strains like Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents (Palkar et al., 2017).
    • Another study found that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, structurally similar to the compound , exhibit antiproliferative activity and affect cellular processes like autophagy, indicating potential in cancer research (Ai et al., 2017).
  • Synthesis of Heterocyclic Compounds :

    • The compound's structural framework is conducive to the synthesis of a variety of heterocyclic compounds. For example, research on the synthesis of thiazole and thiazoline derivatives highlights its role in creating new molecules with potential medicinal applications (Lynch et al., 2006).
  • Metal Complex Formation and Catalytic Applications :

properties

IUPAC Name

2-bromo-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4OS/c1-11-9-12(2)22(21-11)17-20-13(10-24-17)7-8-19-16(23)14-5-3-4-6-15(14)18/h3-6,9-10H,7-8H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLIQMVCHKRJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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